Aminosalicylate Sodium

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.

See also: this compound; aminosalicylic acid (component of).

Properties

IUPAC Name |

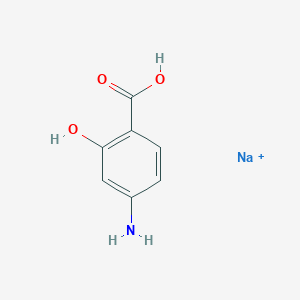

sodium;4-amino-2-hydroxybenzoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na.2H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;;/h1-3,9H,8H2,(H,10,11);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUQJDAYXZXBOT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-49-6 (Parent) | |

| Record name | Aminosalicylate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5036638 | |

| Record name | Sodium 4-aminosalicylate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | p-Aminosalicylic acid sodium salt dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6018-19-5 | |

| Record name | Aminosalicylate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-aminosalicylate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOSALICYLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38B9W6AXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aminosalicylate Sodium in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminosalicylate sodium, also known as para-aminosalicylic acid (PAS), is a crucial second-line bacteriostatic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy stems from its role as a prodrug that targets the essential folate biosynthesis pathway in Mycobacterium tuberculosis. This guide provides a detailed examination of the molecular mechanism of action of PAS, from its uptake and metabolic activation to the inhibition of its ultimate target. We present a synthesis of key quantitative data, detailed experimental protocols for studying its mechanism, and visual representations of the involved pathways and workflows to support further research and drug development efforts in this area.

Introduction

First introduced in the 1940s, para-aminosalicylic acid (PAS) was one of the earliest effective treatments for tuberculosis.[1] With the rise of MDR-TB, PAS has seen a resurgence in clinical use as a vital component of combination therapy.[2] Understanding its precise mechanism of action is critical for optimizing its use, overcoming resistance, and developing novel therapeutics that may leverage similar pathways.

This document details the current understanding that PAS is not directly active but requires intracellular bioactivation. It functions as a competitive substrate analog, hijacking the mycobacterial folate pathway to produce a potent inhibitor of a key downstream enzyme, Dihydrofolate Reductase (DHFR).

The Core Mechanism of Action: A Prodrug Approach

The central mechanism of PAS action is a sophisticated example of metabolic poisoning. The drug, a structural analog of para-aminobenzoic acid (PABA), is mistakenly incorporated into the folate synthesis pathway, leading to the production of a non-functional and inhibitory folate analog.

Metabolic Activation of PAS

The activation of PAS is a two-step enzymatic process within the mycobacterial cell:

-

Dihydropteroate (B1496061) Synthase (DHPS): PAS acts as a competitive substrate for DHPS (encoded by folP1), the enzyme that normally catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. DHPS incorporates PAS to form a hydroxylated dihydropteroate analog.[2][3]

-

Dihydrofolate Synthase (DHFS): The resulting hydroxylated intermediate is then utilized as a substrate by DHFS (encoded by folC), which adds a glutamate (B1630785) moiety to create the final active antimetabolite, a hydroxyl dihydrofolate compound.[2][3]

Target Inhibition: Dihydrofolate Reductase (DHFR)

The hydroxyl dihydrofolate antimetabolite is a potent inhibitor of Dihydrofolate Reductase (DHFR) (encoded by dfrA).[2] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of purines, thymidine, and certain amino acids.[4] By inhibiting DHFR, the PAS-derived antimetabolite depletes the pool of tetrahydrofolate, thereby halting DNA synthesis and bacterial growth.[2]

Additional Potential Targets

While DHFR is the primary target, some evidence suggests a multi-targeted mechanism. The bioactive metabolite of PAS has also been found to inhibit flavin-dependent thymidylate synthase (FDTS), an enzyme encoded by thyX, which provides an alternative route for thymidylate synthesis.[1]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic activation of PAS and its subsequent inhibition of the folate pathway in M. tuberculosis.

Mechanisms of Resistance

Resistance to PAS in M. tuberculosis primarily arises from mutations that prevent the formation or action of the inhibitory antimetabolite.

-

Mutations in folC : Alterations in the Dihydrofolate Synthase (DHFS) enzyme can prevent the conversion of the hydroxylated dihydropteroate intermediate into the final active DHFR inhibitor. This is a common mechanism found in PAS-resistant clinical isolates.[5]

-

Mutations in thyA : Mutations in the gene encoding thymidylate synthase A are also frequently associated with PAS resistance. While the exact reason is still under investigation, it is thought to be related to perturbations in the overall folate pool.

-

Overexpression of dfrA : Increased expression of the target enzyme, DHFR, can titrate out the inhibitor, requiring higher concentrations of PAS to achieve a bacteriostatic effect.[2]

-

Overexpression of ribD : The ribD gene encodes a bifunctional enzyme with putative DHFR activity. Overexpression of RibD can provide a functional bypass to the inhibited DfrA, thus conferring resistance to PAS.[2]

Quantitative Data

The following tables summarize key quantitative data related to the activity of PAS and its metabolites against M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MIC) of PAS against M. tuberculosis

| Strain | Method | MIC (µg/mL) | Reference |

| H37Rv (Wild-Type) | MGIT 960 | 0.25 | [6] |

| Clinical Isolates (Wild-Type) | MGIT 960 | 0.5 - 2.0 | [6] |

| Clinical Isolates (thyA mutants) | MGIT 960 | > 32 | [5] |

| Clinical Isolates (folC mutants) | MGIT 960 | 4.0 - >32 | [5] |

| Clinical Isolates (dfrA upstream mutant) | MGIT 960 | ≥ 4 | [6] |

Table 2: Enzyme Inhibition Kinetics

| Enzyme | Inhibitor | Parameter | Value | Reference |

| DHPS (FolP1) | p-Aminobenzoic Acid (PABA) | Km | 11.4 ± 0.1 µM | [2] |

| DHPS (FolP1) | This compound (PAS) | Km | 17.7 ± 0.1 µM | [2] |

| DHFR (DfrA) | PAS-Metabolite (PAS-M) | Ki | 750 nM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of PAS's mechanism of action.

Protocol for Determining Minimum Inhibitory Concentration (MIC) of PAS

This protocol is adapted from the BACTEC™ MGIT™ 960 System methodology.[6]

-

Preparation of Drug Solutions: Prepare a stock solution of PAS in sterile distilled water. Perform serial two-fold dilutions to obtain working solutions that will result in final concentrations of 0.25, 0.5, 1, 2, 4, 8, 16, and 32 µg/mL in the MGIT tubes.

-

Inoculum Preparation: From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, prepare a suspension in sterile saline to a density of 0.5 McFarland standard. Dilute this suspension 1:5 with sterile saline.

-

Inoculation of MGIT Tubes:

-

For each drug concentration, add 0.8 mL of MGIT Growth Supplement and 0.1 mL of the corresponding PAS working solution to a 7-mL MGIT tube.

-

Add 0.5 mL of the diluted bacterial inoculum to each drug-containing tube.

-

For the drug-free growth control, further dilute the inoculum 1:100 with sterile saline and add 0.5 mL to a control MGIT tube.

-

-

Incubation and Reading: Place the tubes in the BACTEC MGIT 960 instrument and incubate at 37°C. The instrument will automatically monitor for fluorescence development, which is proportional to bacterial growth (Growth Index - GI).

-

MIC Determination: The MIC is defined as the lowest PAS concentration that maintains a GI of <100 at the time when the drug-free growth control reaches a GI of >400.

Protocol for Selection of Spontaneous PAS-Resistant Mutants

This protocol describes the in vitro generation of resistant mutants through selective pressure on agar (B569324) plates.[7]

-

Initial Culture: Inoculate 10 mL of Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) with a single colony of a susceptible M. tuberculosis strain (e.g., H37Rv). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.6-0.8).

-

Selective Plating: Prepare Middlebrook 7H10 or 7H11 agar plates containing PAS at concentrations that are multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).

-

Inoculation: Plate a high density of cells (approximately 10⁸ colony-forming units, CFUs) from the liquid culture onto each PAS-containing plate and a drug-free control plate.

-

Incubation and Selection: Incubate the plates at 37°C for 3-4 weeks.

-

Isolation and Purification: Colonies that grow on the drug-containing plates are potential resistant mutants. Pick individual colonies and streak them onto fresh drug-containing agar plates to isolate pure clones.

-

Confirmation and Characterization: Confirm the level of resistance of the purified isolates by re-determining the MIC (Protocol 6.1). Sequence relevant genes (folC, thyA, dfrA, ribD) to identify resistance-conferring mutations.

Protocol for M. tuberculosis DHFR Enzyme Activity Assay

This protocol is a generalized method for measuring DHFR activity by monitoring NADPH oxidation.

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

-

50 mM phosphate (B84403) buffer (pH 7.5)

-

100 µM NADPH

-

Purified recombinant M. tuberculosis DHFR (approximately 10 nM)

-

-

Inhibitor Addition (for IC50/Ki determination): Add varying concentrations of the inhibitor (e.g., PAS-derived antimetabolite) to the wells. Include a no-inhibitor control. Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding the substrate, dihydrofolate (DHF), to a final concentration of approximately 10-100 µM.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH oxidation is directly proportional to DHFR activity.

-

Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km for DHF is known.

Experimental Workflow Visualization

The following diagram outlines the workflow for the selection and characterization of PAS-resistant M. tuberculosis mutants.

Conclusion

This compound remains an important tool in the fight against drug-resistant tuberculosis. Its mechanism as a prodrug that poisons the essential folate pathway is a testament to the intricate biochemical interactions that can be exploited for therapeutic benefit. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community to address the challenges of PAS resistance and to guide the development of next-generation antifolates against Mycobacterium tuberculosis.

References

- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physiciansweekly.com [physiciansweekly.com]

- 6. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Characterization of Novel Aminosalicylate Sodium Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel aminosalicylate sodium derivatives. Aminosalicylates, such as 5-aminosalicylic acid (5-ASA), are a cornerstone in the management of inflammatory bowel disease (IBD). The development of novel derivatives aims to improve targeted drug delivery to the colon, enhance therapeutic efficacy, and reduce side effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to support researchers in this field.

Introduction to Aminosalicylate Derivatives

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the active component of several aminosalicylate drugs. Its therapeutic effect is primarily localized to the colonic mucosa, where it exerts anti-inflammatory effects. However, 5-ASA is readily absorbed in the upper gastrointestinal tract, which can lead to systemic side effects and reduced efficacy in the colon. To overcome this, various prodrugs and modified-release formulations have been developed. This guide focuses on the synthesis and characterization of novel aminosalicylate derivatives designed for colon-specific drug delivery and enhanced biological activity.

Synthesis of Novel Aminosalicylate Derivatives

This section details the synthetic protocols for novel aminosalicylate derivatives, providing a foundation for their laboratory preparation.

Synthesis of 5-Aminosalicylic Acid-Alanine (5-ASA-ALA)

A promising approach to colon-specific delivery is the conjugation of 5-ASA with an amino acid, such as alanine (B10760859). The resulting amide bond is designed to be stable in the upper gastrointestinal tract and cleaved by bacterial enzymes in the colon, releasing the active 5-ASA.

Experimental Protocol: [1]

Step 1: Synthesis of 5-Nitrosalicyl-alanine methyl ester

-

Dissolve 5-nitrosalicylic acid (5 g, 27.3 mmol) in 170 ml of anhydrous ethyl acetate (B1210297).

-

Cool the solution to 0°C with stirring.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (7.2 g, 35 mmol) in anhydrous ethyl acetate dropwise over 2 hours, maintaining the temperature at 0°C.

-

Add alanine methyl ester (3.1 g, 30 mmol) to the mixture.

-

Allow the reaction to stir at room temperature for 10 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Extract the filtrate three times with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitrosalicyl-alanine methyl ester.

Step 2: Synthesis of 5-Aminosalicyl-alanine methyl ester

-

Dissolve 5-nitrosalicyl-alanine methyl ester (2.7 g, 10.0 mmol) and 10% palladium on carbon (200 mg) in 30 mL of methanol.

-

Transfer the solution to a Parr pressure reactor.

-

Hydrogenate the mixture at 50 psi for 3 hours.

-

After the reaction is complete, filter the solution to remove the catalyst.

-

Evaporate the solvent under vacuum to obtain 5-aminosalicyl-alanine methyl ester.

Step 3: Synthesis of 5-ASA-ALA

-

Dissolve the 5-aminosalicyl-alanine methyl ester from the previous step in 30 ml of a 1M sodium hydroxide (B78521) solution.

-

React for 2 hours under a nitrogen atmosphere to hydrolyze the ester.

-

Adjust the pH of the mixture to 3-4 with a suitable acid to precipitate the product.

-

Collect the resulting white solid by filtration, wash with cold water, and dry to yield 5-ASA-ALA.

Synthesis Workflow for 5-ASA-ALA

References

A Technical Guide to the Inhibition of Bacterial Folic Acid Synthesis by Aminosalicylate Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminosalicylate sodium, the salt of para-aminosalicylic acid (PAS), is a bacteriostatic agent primarily used in the treatment of multidrug-resistant tuberculosis.[1][2][3] For many years, its mechanism of action was thought to be analogous to sulfonamides—competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). However, recent research has elucidated a more complex and unique mechanism. This compound acts as a prodrug that is incorporated into the bacterial folic acid synthesis pathway, leading to the production of an antimetabolite that ultimately inhibits dihydrofolate reductase (DHFR).[1][4][5] This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Evolving Understanding of Aminosalicylate Action

Folic acid (folate) is an essential cofactor for the synthesis of nucleotides and certain amino acids, making the folate biosynthesis pathway a critical target for antimicrobial agents.[2][6] Unlike mammals, who obtain folate from their diet, many bacteria must synthesize it de novo, providing a basis for selective toxicity.[6]

Para-aminosalicylic acid (PAS), typically administered as its sodium salt, is a structural analog of para-aminobenzoic acid (pABA), a key substrate in the folate pathway.[7][8] This structural similarity led to the long-held hypothesis that PAS, like sulfonamides, directly competes with pABA to inhibit dihydropteroate synthase (DHPS).[7][9] While this competitive aspect at the DHPS binding site plays a role, the primary antibacterial effect is not due to direct enzyme inhibition but rather through its metabolic conversion into a potent inhibitor of a downstream enzyme.[1][4][7]

The Prodrug Mechanism of Action

The current understanding is that this compound functions as a prodrug. Instead of simply blocking an enzyme, it is actively metabolized by the very pathway it aims to disrupt, creating a "poisoned" intermediate.

The key steps are as follows:

-

Substrate Mimicry and Incorporation : As a pABA analog, PAS is recognized by dihydropteroate synthase (DHPS) and acts as an alternative substrate.[7] It is then incorporated into the folate pathway.

-

Metabolic Activation : DHPS catalyzes the condensation of PAS with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). The resulting product is then further processed by dihydrofolate synthase (DHFS), leading to the formation of a hydroxyl dihydrofolate antimetabolite (2'-hydroxy-7,8-dihydrofolate).[1][4][8][10]

-

Inhibition of Dihydrofolate Reductase (DHFR) : This novel hydroxyl dihydrofolate analog acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][4][5]

-

Disruption of Folate Metabolism : The inhibition of DHFR blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to a bacteriostatic effect.[2][4]

This mechanism is distinct from sulfonamides, which are poor inhibitors of M. tuberculosis DHPS and do not effectively treat tuberculosis.[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its relationship to the bacterial folate synthesis pathway.

Quantitative Data

The affinity of PAS for dihydropteroate synthase (DHPS) is comparable to that of the natural substrate, pABA, which underscores its ability to effectively enter the folate pathway.

| Compound | Enzyme | Parameter | Value (µM) | Organism |

| p-Aminobenzoic acid (pABA) | DHPS | Km | 11.4 ± 0.1 | Mycobacterium tuberculosis |

| p-Aminosalicylic acid (PAS) | DHPS | Km | 17.7 ± 0.1 | Mycobacterium tuberculosis |

Table 1: Michaelis-Menten constants (Km) of pABA and PAS for DHPS, indicating that PAS is an efficient substrate.[1]

Experimental Protocols

The elucidation of the this compound mechanism relies on several key experimental techniques. Below are outlines of the core protocols.

DHPS Enzymatic Assay (Spectrophotometric)

This assay determines if a compound acts as a substrate or inhibitor of DHPS by measuring enzyme activity.[11] A coupled assay is often used where the product of DHPS, dihydropteroate, is reduced by an excess of DHFR, and the concurrent oxidation of NADPH is monitored.[11][12]

Objective: To measure the kinetic parameters (Km, Vmax) of DHPS with pABA and PAS.

Materials:

-

Recombinant DHPS and DHFR enzymes

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), pABA, PAS

-

Cofactor: NADPH

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[13]

-

96-well UV-transparent microplate

-

Spectrophotometer (microplate reader) capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the substrate (pABA or PAS) in the assay buffer.

-

Prepare an enzyme mix containing a fixed concentration of DHPS and an excess of DHFR in the assay buffer.

-

Prepare a solution of NADPH and DHPPP in the assay buffer.

-

-

Assay Execution (in a 96-well plate):

-

To each well, add the substrate dilution (pABA or PAS).

-

Add the enzyme mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH/DHPPP solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each substrate concentration from the linear portion of the absorbance vs. time curve.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Identification

This protocol is used to confirm that PAS is incorporated into the folate pathway by identifying the resulting metabolites.

Objective: To detect the formation of hydroxyl dihydropteroate from the reaction of DHPS with PAS and DHPPP.

Materials:

-

Reaction mixture from a scaled-up DHPS assay containing PAS as the substrate.

-

LC/MS system (e.g., Q-TOF or Triple Quadrupole).

-

Appropriate columns and mobile phases for separating folate-related compounds.

Procedure:

-

Sample Preparation:

-

Run the DHPS enzymatic reaction with PAS for a sufficient duration to allow product formation.

-

Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

-

Centrifuge to remove precipitated protein and collect the supernatant.

-

-

LC/MS Analysis:

-

Inject the supernatant into the LC/MS system.

-

Separate the components using a suitable chromatographic method.

-

Analyze the eluent by mass spectrometry in full scan mode to find the mass-to-charge ratio (m/z) corresponding to the expected product (hydroxyl dihydropteroate).[1]

-

Perform tandem MS (MS/MS) on the parent ion to confirm its structure by fragmentation analysis.[1]

-

Conclusion and Future Directions

The understanding of this compound's mechanism of action has evolved from a simple competitive inhibitor model to a more sophisticated prodrug concept. It poisons the bacterial folate pathway by being bioactivated into a potent inhibitor of DHFR.[1][4] This detailed understanding is critical for overcoming drug resistance and for the rational design of new antifolate agents. Future research may focus on identifying vulnerabilities in the bioactivation process or designing novel prodrugs that exploit similar "poisoned pathway" mechanisms in other bacterial metabolic routes. The methodologies described herein provide a robust framework for such investigations.

References

- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 3. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]

- 4. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The aminosalicylate - folate connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

In-Vitro Anti-inflammatory Effects of Sodium 4-Aminosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminosalicylate (4-ASA), a structural isomer of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory properties in various in-vitro models. Historically used as an antitubercular agent, its potential as a modulator of inflammatory responses has garnered increasing interest. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory effects of sodium 4-aminosalicylate, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

The in-vitro anti-inflammatory activity of sodium 4-aminosalicylate is attributed to several key mechanisms:

-

Inhibition of the NF-κB Signaling Pathway: A primary mechanism of action for 4-ASA is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. 4-ASA has been shown to inhibit the phosphorylation of IκBα by IκB kinase α (IKKα), preventing the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.[1] This ultimately leads to a downregulation of the expression of pro-inflammatory genes.

-

Modulation of Arachidonic Acid Metabolism: Sodium 4-aminosalicylate influences the metabolic pathways of arachidonic acid, a key precursor for pro-inflammatory mediators. Specifically, it has been observed to decrease the synthesis of leukotriene B4 (LTB4) in a dose-dependent manner without significantly altering the production of prostaglandin (B15479496) E2 (PGE2).[2]

-

Antioxidant Activity: 4-ASA exhibits potent radical scavenging properties, reacting promptly with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2] This antioxidant activity contributes to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory cascade.

-

Modulation of Intracellular Signaling: The compound has been shown to influence other intracellular signaling events, such as increasing the levels of inositol (B14025) 1,4,5-trisphosphate in macrophages, suggesting an impact on calcium signaling pathways.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in-vitro anti-inflammatory effects of sodium 4-aminosalicylate from various studies.

| Assay | Cell/System Type | 4-ASA Concentration | Observed Effect | Reference |

| NF-κB Signaling | YAMC (mouse intestinal epithelial cells) cell lysate | 100 nM | Inhibition of IKKα-mediated phosphorylation of IκBα | [1] |

| Leukotriene B4 (LTB4) Synthesis | Isolated human colonic mucosal cells | 0.1 mM | Dose-related decrease in LTB4 synthesis | [2] |

| Prostaglandin E2 (PGE2) Synthesis | Isolated human colonic mucosal cells | Not specified | No alteration in PGE2 production | [2] |

| Intracellular Calcium Signaling | Mouse peritoneal macrophages | 20 mM | 260% increase in inositol 1,4,5-trisphosphate levels | [2] |

| Antioxidant Activity | Cell-free system | Not specified | Potent radical scavenger activity (reacts with DPPH) | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory effects of sodium 4-aminosalicylate.

NF-κB Inhibition Assay: In-Vitro Kinase Assay

This protocol is adapted from studies investigating the effect of salicylates on IKKα activity.[1]

Objective: To determine the direct inhibitory effect of sodium 4-aminosalicylate on the phosphorylation of IκBα by IKKα.

Materials:

-

YAMC (Young Adult Mouse Colon) epithelial cells

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Cell lysis buffer

-

Anti-IKKα antibody

-

Protein A/G agarose (B213101) beads

-

Recombinant GST-IκBα protein

-

Kinase buffer

-

[γ-³²P]ATP

-

Sodium 4-aminosalicylate solution

-

SDS-PAGE gels and blotting equipment

-

Anti-IκBα antibody

-

Autoradiography film or digital imager

Procedure:

-

Cell Culture and Stimulation: Culture YAMC cells to confluence. Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 10 minutes) to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation of IKKα: Incubate the cell lysates with an anti-IKKα antibody overnight at 4°C. Add protein A/G agarose beads to pull down the IKKα-antibody complexes.

-

In-Vitro Kinase Reaction:

-

Wash the immunoprecipitated IKKα beads several times.

-

Resuspend the beads in kinase buffer.

-

Add recombinant GST-IκBα as the substrate.

-

Add sodium 4-aminosalicylate at the desired final concentration (e.g., 100 nM).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

SDS-PAGE and Autoradiography:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Expose the membrane to autoradiography film or a digital imager to detect the phosphorylated GST-IκBα.

-

Perform western blotting with an anti-IκBα antibody to confirm equal loading of the substrate.

-

Arachidonic Acid Metabolite Measurement: Leukotriene B4 and Prostaglandin E2 Assay

This protocol is based on studies evaluating the effect of aminosalicylates on eicosanoid production in colonic mucosal cells.[2]

Objective: To quantify the effect of sodium 4-aminosalicylate on the production of LTB4 and PGE2.

Materials:

-

Human colonic biopsy samples

-

Cell isolation medium (e.g., containing EDTA and DTT)

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Sodium 4-aminosalicylate solution

-

Enzyme immunoassay (EIA) kits for LTB4 and PGE2

-

Spectrophotometer

Procedure:

-

Isolation of Colonic Mucosal Cells:

-

Obtain fresh colonic biopsies.

-

Wash the biopsies and incubate them in a cell isolation medium to detach the epithelial cells.

-

Filter the cell suspension to remove undigested tissue.

-

Wash and resuspend the isolated cells in the incubation buffer.

-

-

Cell Incubation and Treatment:

-

Aliquot the cell suspension into tubes.

-

Add sodium 4-aminosalicylate at various concentrations (e.g., 0.1 mM).

-

Incubate the cells at 37°C for a specific time period (e.g., 30-60 minutes).

-

-

Sample Collection and Analysis:

-

Centrifuge the cell suspensions to pellet the cells.

-

Collect the supernatant for the measurement of secreted LTB4 and PGE2.

-

Quantify the concentrations of LTB4 and PGE2 in the supernatants using specific EIA kits according to the manufacturer's instructions.

-

Measure the absorbance using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the concentrations of LTB4 and PGE2 based on the standard curves.

-

Compare the levels of LTB4 and PGE2 in the 4-ASA-treated samples to the untreated control samples.

-

Antioxidant Activity Assay: DPPH Radical Scavenging

This is a general protocol for assessing the free radical scavenging activity of a compound.

Objective: To determine the antioxidant capacity of sodium 4-aminosalicylate by measuring its ability to scavenge the DPPH radical.

Materials:

-

Sodium 4-aminosalicylate solution at various concentrations

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)

-

Methanol

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of sodium 4-aminosalicylate in methanol.

-

-

Reaction Mixture:

-

In a microplate or cuvette, mix the sodium 4-aminosalicylate solution with the DPPH solution.

-

Prepare a control sample containing methanol instead of the 4-ASA solution.

-

-

Incubation and Measurement:

-

Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging activity against the concentration of sodium 4-aminosalicylate to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway modulated by sodium 4-aminosalicylate and a general experimental workflow for assessing its in-vitro anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by sodium 4-aminosalicylate.

Caption: General workflow for in-vitro anti-inflammatory assays.

Conclusion

The available in-vitro evidence strongly suggests that sodium 4-aminosalicylate possesses significant anti-inflammatory properties. Its multifaceted mechanism of action, encompassing the inhibition of the pivotal NF-κB pathway, modulation of arachidonic acid metabolism, and antioxidant effects, makes it a compound of considerable interest for further investigation in the context of inflammatory diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on generating a more comprehensive quantitative dataset, including IC50 values for its various effects, and further delineating the intricacies of its interactions with inflammatory signaling cascades.

References

A Historical Perspective on the Development of Aminosalicylates for Inflammatory Bowel Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the development of aminosalicylates for the treatment of Inflammatory Bowel Disease (IBD). It details the journey from the initial serendipitous discovery of sulfasalazine's efficacy to the rational design of modern mesalamine formulations. This paper includes quantitative data from key clinical trials, detailed experimental protocols from seminal studies, and visualizations of relevant biological pathways and drug development workflows.

The Dawn of Aminosalicylate Therapy: Sulfasalazine (B1682708)

The story of aminosalicylates in IBD begins not with a targeted approach to gut inflammation, but with the treatment of rheumatoid arthritis in the 1940s. Dr. Nanna Svartz, believing that rheumatoid arthritis was caused by an infection, sought to create a drug that combined the antibacterial properties of a sulfa drug with the anti-inflammatory effects of a salicylate. This led to the synthesis of sulfasalazine (salicyl-azo-sulfapyridine), a molecule linking sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA) with an azo bond.

While its efficacy in rheumatoid arthritis was debated, a fortuitous observation was made in patients who also suffered from ulcerative colitis (UC): their colitis symptoms improved. This serendipitous finding marked the beginning of aminosalicylate therapy for IBD. Early clinical use quickly established sulfasalazine as a cornerstone treatment for mild to moderate UC.

Unraveling the Active Moiety: The Pivotal Discovery of 5-ASA

Despite its efficacy, sulfasalazine was associated with a high incidence of adverse effects, including nausea, headache, and allergic reactions, which were often attributed to the sulfapyridine component. This prompted researchers to investigate the true mechanism of action of the parent drug.

A landmark study in 1977 by Azad Khan and Sidney Truelove at Oxford University definitively identified 5-ASA (mesalamine or mesalazine) as the active therapeutic moiety of sulfasalazine. Their elegant clinical trial demonstrated that the therapeutic benefit in UC was derived from the 5-ASA component, while the sulfapyridine molecule acted as a carrier to deliver the 5-ASA to the colon, where it was released by bacterial azo-reductases. The sulfapyridine itself had little to no therapeutic effect on colitis and was responsible for the majority of the side effects.

Experimental Protocols: The Azad Khan & Truelove Study (1977)

Objective: To determine the active therapeutic component of sulfasalazine in the treatment of ulcerative colitis.

Study Design: A double-blind, randomized, controlled clinical trial.

Participants: Patients with active, mild to moderate distal ulcerative colitis. Patient eligibility was likely determined based on clinical symptoms and sigmoidoscopic findings, consistent with the assessment methods of the era, such as the Truelove and Witts criteria.

Interventions: Patients were randomly assigned to one of three treatment groups, receiving daily retention enemas for two weeks containing:

-

Sulfasalazine

-

Sulfapyridine

-

5-Aminosalicylic acid (5-ASA)

Preparation of Enemas:

-

The active pharmaceutical ingredients (sulfasalazine, sulfapyridine, or 5-ASA) were compounded into a liquid formulation suitable for rectal administration.

-

The concentration of each component in the enema was calculated to be equivalent to the amount of each metabolite released from a standard oral dose of sulfasalazine.

-

A placebo enema, identical in appearance and vehicle to the active treatments, was used as a control in some parallel studies, though the primary comparison in this study was between the active components.

Outcome Measures:

-

Primary Endpoint: Clinical improvement, assessed through daily patient diaries recording stool frequency, consistency, and the presence of blood.

-

Secondary Endpoints:

-

Sigmoidoscopic assessment: The degree of inflammation was graded by a physician blinded to the treatment allocation before and after the two-week treatment period.

-

Histological analysis: Rectal biopsies were taken before and after treatment and were assessed by a pathologist blinded to the treatment group. Histological improvement was a key endpoint.

-

The Evolution of Mesalamine Formulations: A Quest for Targeted Delivery

The discovery that 5-ASA was the active moiety, and sulfapyridine the cause of most side effects, spurred the development of a new generation of aminosalicylates. The primary challenge was to deliver 5-ASA to the colon, its site of action, while preventing its premature absorption in the upper gastrointestinal tract, which would lead to systemic side effects and reduced efficacy. This led to the creation of various oral mesalamine formulations, which can be broadly categorized into two main strategies: prodrugs and modified-release formulations.

Prodrug Formulations

These formulations link 5-ASA to another molecule via an azo bond, which is cleaved by bacterial enzymes in the colon to release the active drug.

-

Olsalazine (Dipentum®): This formulation consists of two 5-ASA molecules joined by an azo bond. It was designed to deliver twice the amount of 5-ASA per molecule compared to sulfasalazine, without the sulfa-related side effects.

-

Balsalazide (Colazal®): In this prodrug, 5-ASA is linked to an inert carrier molecule, 4-aminobenzoyl-beta-alanine. This carrier is not absorbed and is excreted in the feces, minimizing systemic side effects.

Modified-Release Formulations

These formulations utilize various coating technologies and matrix systems to control the release of 5-ASA until it reaches the desired location in the gastrointestinal tract.

-

pH-Dependent Release (Delayed-Release): These formulations are coated with polymers, such as Eudragit-S or Eudragit-L, that dissolve at a specific pH. For example, Eudragit-S dissolves at a pH of 7.0 or higher, which is typically found in the terminal ileum and colon. Asacol® and Lialda® are examples of such formulations.

-

Time-Dependent Release (Extended-Release): These formulations, such as Pentasa®, encapsulate 5-ASA in microgranules with a semipermeable membrane (ethylcellulose). This allows for the slow and continuous release of the drug throughout the small intestine and colon, independent of pH.

-

Multi-Matrix System (MMX®): This technology, used in Lialda® and Mezavant®, combines a pH-dependent coating with a lipophilic and hydrophilic matrix. This allows for a more even distribution and prolonged release of 5-ASA throughout the entire colon.

The development of these various formulations has provided clinicians with a range of options to tailor treatment to the individual patient's disease location and severity.

Experimental Protocols: Development of a Colon-Targeted Drug Delivery System

The development of a novel colon-targeted drug delivery system for mesalamine typically follows a structured workflow:

Caption: Workflow for the development of a colon-targeted drug delivery system.

Mechanism of Action: A Multifaceted Anti-Inflammatory Effect

The precise mechanism of action of 5-ASA is not fully elucidated but is known to be multifactorial, primarily exerting a topical anti-inflammatory effect on the colonic mucosa. Several key pathways are thought to be involved:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA can inhibit the production of prostaglandins (B1171923) and leukotrienes from the arachidonic acid pathway, both of which are key mediators of inflammation.

-

Scavenging of Reactive Oxygen Species: 5-ASA has antioxidant properties and can scavenge free radicals, which are produced in excess during active inflammation and contribute to tissue damage.

-

Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. 5-ASA has been shown to inhibit the activation of NF-κB.[1]

-

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that has anti-inflammatory properties in the colon. 5-ASA can act as a ligand for PPAR-γ, leading to its activation and the subsequent downregulation of inflammatory responses.[2]

Signaling Pathways

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of mesalamine.

Caption: PPAR-γ signaling pathway and its activation by mesalamine.

Experimental Protocols: In Vitro Assessment of Mechanism of Action

NF-κB Inhibition Assay (Reporter Gene Assay):

-

Cell Culture: Human colonic epithelial cells (e.g., Caco-2) are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization).

-

-

Treatment: After transfection, cells are pre-incubated with varying concentrations of mesalamine or a vehicle control for a specified time (e.g., 30 minutes).

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β), to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: After a set incubation period (e.g., 4-6 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of mesalamine on NF-κB transcriptional activity is determined by comparing the luciferase activity in mesalamine-treated cells to that in vehicle-treated cells.

PPAR-γ Activation Assay (Reporter Gene Assay):

-

Cell Culture: Suitable cells, such as HT-29 colonic epithelial cells, are cultured.

-

Transfection: Cells are co-transfected with:

-

A reporter plasmid containing the luciferase gene driven by a promoter with Peroxisome Proliferator Response Elements (PPREs).

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

-

Treatment: Cells are treated with mesalamine, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control for a specified duration (e.g., 24 hours).

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activities are measured.

-

Data Analysis: The PPRE-driven luciferase activity is normalized to the control luciferase activity. An increase in luciferase activity in mesalamine-treated cells compared to the vehicle control indicates activation of PPAR-γ.

Quantitative Data from Clinical Trials

The efficacy of various aminosalicylate formulations has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of Sulfasalazine in Ulcerative Colitis

| Study/Parameter | Sulfasalazine | Placebo | p-value |

| Induction of Remission | |||

| Baron et al. (1962) | |||

| - Clinical Improvement | 75% | 31% | <0.001 |

| Maintenance of Remission | |||

| Misiewicz et al. (1965) | |||

| - Relapse Rate at 1 year | 24% | 71% | <0.001 |

| Dissanayake & Truelove (1973) | |||

| - Relapse Rate at 6 months | ~20% | >80% | <0.001 |

Table 2: Comparative Efficacy of Mesalamine Formulations for Induction of Remission in Mild to Moderate Ulcerative Colitis

| Formulation (Daily Dose) | Clinical Remission Rate | Endoscopic Remission Rate | Study |

| pH-Dependent Release | |||

| Asacol (2.4 g) | 34% | 24% | Sutherland et al. (1990) |

| Asacol HD (4.8 g) | 43% | 17% | Kamm et al. (2007) |

| Lialda (2.4 g) | 34% | 29% | Lichtenstein et al. (2007) |

| Lialda (4.8 g) | 29% | 26% | Lichtenstein et al. (2007) |

| Time-Dependent Release | |||

| Pentasa (4 g) | 49% | 29% | Hanauer et al. (1993) |

| Prodrugs | |||

| Olsalazine (3 g) | 24% | - | Meyers et al. (1987) |

| Balsalazide (6.75 g) | 49% | 41% | Green et al. (1998) |

Table 3: Pharmacokinetic Properties of Sulfasalazine and its Metabolites

| Compound | Bioavailability | Half-life (t½) | Primary Route of Elimination |

| Sulfasalazine | <15% | 5-10 hours | Biliary excretion and bacterial azo-reduction |

| Sulfapyridine | >90% (after cleavage) | 6-14 hours | Hepatic metabolism and renal excretion |

| 5-ASA | ~20-30% (after cleavage) | 0.5-1.5 hours | Acetylation and renal excretion |

Conclusion

The development of aminosalicylates for the treatment of IBD is a testament to the power of clinical observation, rigorous scientific investigation, and innovative pharmaceutical development. From the serendipitous discovery of sulfasalazine's efficacy to the rational design of sophisticated colon-targeted delivery systems for mesalamine, this class of drugs has remained a cornerstone of IBD therapy for decades. While newer biologic and small molecule therapies have emerged for more severe disease, aminosalicylates continue to be the first-line treatment for mild to moderate ulcerative colitis, offering a favorable balance of efficacy and safety. Ongoing research into the nuanced mechanisms of action of 5-ASA and the development of novel delivery strategies promise to further refine and optimize the use of this venerable class of anti-inflammatory agents.

References

The Impact of Aminosalicylate Sodium on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminosalicylate sodium, the salt form of 5-aminosalicylic acid (5-ASA) or mesalazine, is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties, with a significant mechanism of action being the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the NF-κB cascade. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction: The NF-κB Signaling Pathway in Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB subunits, primarily the p65/RelA and p50 dimer, allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, including IBD. Consequently, targeting this pathway has become a major focus for therapeutic intervention.

This compound's Mechanism of Action on NF-κB Signaling

This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-faceted approach, primarily by preventing the nuclear translocation of active NF-κB subunits. This is achieved by interfering with key upstream events in the signaling cascade.

Inhibition of IκB Kinase (IKK) Activity

Prevention of IκBα Degradation

By blocking IKK-mediated phosphorylation, this compound effectively prevents the subsequent ubiquitination and proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which maintains its inhibitory hold on NF-κB.

Inhibition of p65 Nuclear Translocation

The net result of IKK inhibition and IκBα stabilization is the retention of the NF-κB p65/p50 heterodimer in the cytoplasm. This prevents its translocation to the nucleus and subsequent binding to the promoter regions of target inflammatory genes.

Modulation via Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

Emerging evidence indicates that the anti-inflammatory effects of 5-ASA are also mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties[2][3][4][5]. 5-ASA has been shown to increase the expression and activity of PPARγ[2][3]. Activated PPARγ can antagonize the NF-κB pathway through several mechanisms, including the direct interaction with NF-κB components and the induction of anti-inflammatory genes.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the impact of this compound (5-ASA/mesalazine) on various aspects of the NF-κB signaling pathway and related cellular processes.

| Parameter | Drug | Cell Line/System | Concentration | Effect | Reference |

| NF-κB Transcriptional Activity | Mesalazine | Caco-2 cells | 16 mM | Half-maximal inhibition | [6] |

| Mesalazine | Caco-2 cells | 40 mM | Maximal inhibition | [6] | |

| IKKβ Inhibition (in vitro) | Aspirin (B1665792) | - | ~80 µM | IC50 | [1] |

| Cell Proliferation | 5-ASA | HT-29 cells | 30 mM | 63% inhibition | [4] |

| Apoptosis Induction | 5-ASA | HT-29 cells | 30 mM | 75% of cells | [4] |

| Parameter | Drug | System | Concentration | Effect | Reference |

| PPARγ Reporter Gene Activity | 5-ASA | HT-29 cells | 30 mM | ~3-fold induction | [2][3] |

| PPARγ mRNA Expression | 5-ASA | Human colonic biopsies | 1, 30, 50 mM | Dose-dependent increase | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on the NF-κB signaling pathway.

Western Blotting for IκBα Degradation

Objective: To quantify the levels of IκBα protein in response to a pro-inflammatory stimulus in the presence or absence of this compound.

Materials:

-

Cell culture reagents

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

This compound (5-ASA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against IκBα and the loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the loading control.

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of this compound.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

This compound (5-ASA)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips. Pre-treat with this compound before stimulating with TNF-α.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-p65 antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells for each condition to determine the extent of nuclear translocation.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

Objective: To measure the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB response element.

Materials:

-

Mammalian cell line

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

This compound (5-ASA)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Treatment: After 24-48 hours, pre-treat the cells with this compound for 1 hour before stimulating with TNF-α for 6-8 hours.

-

Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Express the results as a fold change relative to the unstimulated control.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the points of intervention by this compound, and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide on the Free Radical Scavenging Properties of 4-Aminosalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminosalicylate (4-ASA), a structural isomer of the well-known anti-inflammatory agent 5-aminosalicylate (B10771825) (5-ASA), has demonstrated a complex and multifaceted role in cellular and biochemical processes. While its therapeutic applications have been historically linked to its anti-inflammatory and bacteriostatic properties, there is a growing interest in its capacity as a free radical scavenger. This technical guide provides a comprehensive overview of the free radical scavenging properties of 4-aminosalicylate, presenting available quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying mechanisms of action, including its potential involvement in cellular signaling pathways. This document aims to serve as a critical resource for researchers and professionals in drug development and related scientific fields.

Introduction

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to external stimuli. An imbalance between the production of these radicals and the body's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer. Antioxidants, through their ability to neutralize free radicals, play a crucial role in mitigating oxidative stress.

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is an aminobenzoic acid and a member of the phenols.[1] While its isomer, 5-aminosalicylic acid (5-ASA), is a well-established free radical scavenger, the antioxidant properties of 4-ASA have been a subject of debate and investigation.[2][3] This guide delves into the existing scientific literature to provide a detailed analysis of the free radical scavenging capabilities of 4-ASA.

Quantitative Analysis of Free Radical Scavenging Activity

The free radical scavenging activity of a compound is typically quantified using various in vitro assays. Each assay targets a specific type of free radical or employs a different mechanism of action. Below is a summary of the available quantitative data for 4-aminosalicylate across different assays.

| Assay Type | Radical Species | Quantitative Data (IC50/Inhibition %) | Reference Compound(s) | Source(s) |

| Superoxide (B77818) Radical Scavenging | Superoxide (O₂⁻) | IC50 = 0.4 mM | 5-ASA (IC50 = 0.4 mM) | [4] |

| Chemiluminescence Assay | Reactive Oxygen Species | 59% inhibition at 20 mM | 5-ASA (93% at 20 mM) | [3] |

Note: IC50 is the concentration of the substance required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity.

Mechanisms of Action

The mechanisms through which 4-aminosalicylate may exert its antioxidant effects are a subject of ongoing research and some debate. Two primary mechanisms have been proposed: direct radical scavenging and modulation of cellular signaling pathways.

Direct Free Radical Scavenging

The chemical structure of 4-aminosalicylate, featuring a hydroxyl and an amino group on a benzene (B151609) ring, suggests a potential for hydrogen atom or electron donation to neutralize free radicals. The available data indicates that 4-ASA is an effective scavenger of superoxide radicals, with a potency comparable to its isomer, 5-ASA.[4] However, its efficacy against other reactive oxygen species appears to be lower than that of 5-ASA, as suggested by chemiluminescence assays.[3]

One review has controversially stated that 4-ASA is ineffective as a radical scavenger.[2] This highlights the need for further comprehensive studies to fully elucidate its direct scavenging capabilities against a wider range of free radicals.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, the anti-inflammatory and potential antioxidant effects of aminosalicylates may be mediated through their influence on key cellular signaling pathways. While much of the research in this area has focused on 5-ASA, the structural similarity to 4-ASA suggests potential overlaps in their mechanisms of action.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some evidence suggests that the primary anti-inflammatory mechanism of 4-ASA may be through the inhibition of the NF-κB pathway, rather than direct radical scavenging.[2] Inhibition of NF-κB would lead to a downstream reduction in the expression of pro-inflammatory genes, which are often associated with the production of reactive oxygen species.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. While the effect of 4-ASA on this pathway is not well-documented, its structural analog, 5-ASA, has been shown to activate the Nrf2-HO-1 pathway, particularly in its oxidized form.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Oxidative stress can impact this pathway, and antioxidants can modulate its activity. Studies on 5-ASA have suggested its involvement in the PI3K/Akt pathway, although the direct effects of 4-ASA on this pathway remain to be elucidated.

Detailed Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the free radical scavenging properties of compounds like 4-aminosalicylate.

Superoxide Radical Scavenging Assay (Electron Spin Resonance Spectroscopy)

This method provides a direct evaluation of the scavenging of superoxide radicals.

-

Principle: Superoxide radicals are generated in a controlled system and "trapped" by a spin trapping agent to form a stable radical adduct that can be detected and quantified by Electron Spin Resonance (ESR) spectroscopy. The presence of a scavenger reduces the signal intensity of the spin adduct.

-

Reagents:

-

Xanthine (B1682287) Oxidase

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap

-

Phosphate (B84403) buffer (pH 7.4)

-

4-Aminosalicylate solutions of varying concentrations

-

Procedure:

-

Prepare a reaction mixture containing hypoxanthine and DMPO in phosphate buffer.

-

Add the desired concentration of 4-aminosalicylate to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately transfer the mixture to a quartz flat cell.

-

Record the ESR spectrum at specific time intervals.

-

The signal intensity of the DMPO-OOH spin adduct is measured.

-

The percentage of scavenging is calculated by comparing the signal intensity in the presence and absence of 4-aminosalicylate.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of 4-aminosalicylate.

-

-

Instrumentation: X-band ESR spectrometer.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution in methanol (B129727) or ethanol (B145695)

-

4-Aminosalicylate solutions of varying concentrations in a suitable solvent

-

Methanol or ethanol as a blank

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

In a 96-well plate or cuvettes, add a specific volume of 4-aminosalicylate solution at different concentrations.

-

Add the DPPH solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer or microplate reader.

-

A control is prepared with the solvent instead of the 4-aminosalicylate solution.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined from a plot of scavenging percentage against the concentration of 4-aminosalicylate.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS solution

-

Potassium persulfate solution

-

Phosphate buffered saline (PBS) or ethanol

-

4-Aminosalicylate solutions of varying concentrations

-

Trolox (a water-soluble vitamin E analog) as a standard

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of 4-aminosalicylate solution at different concentrations to a 96-well plate or cuvettes.

-

Add the diluted ABTS•+ solution to each well/cuvette and mix.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

A standard curve is generated using Trolox.

-

The antioxidant capacity of 4-aminosalicylate is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

-